

spectroscopic data for 2-Methoxyethanol (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyethanol

Cat. No.: B7771088

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Methoxyethanol**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2-Methoxyethanol** (also known as methyl cellosolve), a widely used industrial solvent and chemical intermediate. For researchers, scientists, and professionals in drug development, accurate structural elucidation and purity assessment are paramount. This document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a holistic and practical reference.

Introduction: The Molecular Identity of 2-Methoxyethanol

2-Methoxyethanol ($C_3H_8O_2$) is a hydroxyether with the chemical structure $CH_3OCH_2CH_2OH$. [1] Its bifunctional nature, containing both an ether and a primary alcohol group, dictates its unique spectroscopic signature. Understanding this signature is critical for confirming its identity, assessing its purity, and studying its interactions in various chemical systems. This guide delves into the fundamental spectroscopic techniques used to build a complete molecular profile of **2-Methoxyethanol**.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A modern and efficient method for obtaining an IR spectrum of a liquid sample like **2-Methoxyethanol** is ATR-FTIR.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric interferences (H_2O , CO_2).
- **Sample Application:** Place a single drop of **2-Methoxyethanol** directly onto the ATR crystal.
- **Data Acquisition:** Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, allowing for the absorption of energy by the sample.
- **Data Processing:** The resulting interferogram is subjected to a Fourier Transform (FT) by the instrument's software to generate the final absorbance or transmittance spectrum.

Interpretation of the 2-Methoxyethanol IR Spectrum

The IR spectrum of **2-Methoxyethanol** is dominated by absorptions corresponding to its hydroxyl, ether, and alkyl functionalities.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	In-Depth Analysis
~3400 (broad)	Strong	O-H stretch	The broadness of this peak is a definitive indicator of intermolecular hydrogen bonding between 2-Methoxyethanol molecules. In a dilute, non-polar solvent, this peak would be sharper and shifted to a higher frequency (~3600 cm ⁻¹).
~2930-2880	Strong	C-H stretch (sp ³)	These peaks arise from the symmetric and asymmetric stretching vibrations of the methyl (CH ₃) and methylene (CH ₂) groups.
~1450	Medium	C-H bend	Corresponds to the scissoring and bending vibrations of the methylene groups.
~1120	Strong	C-O stretch (ether)	This intense absorption is characteristic of the C-O-C ether linkage.

~1030	Strong	C-O stretch (alcohol)	This peak corresponds to the stretching vibration of the C-OH bond of the primary alcohol.
-------	--------	-----------------------	--

Data synthesized from NIST and other spectral databases.[2][3]

Caption: Key IR vibrational modes for **2-Methoxyethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: Sample Preparation and Acquisition

- Solvent Selection: Dissolve a small amount of **2-Methoxyethanol** (~5-10 mg) in a deuterated solvent (~0.5 mL), such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). Deuterated solvents are used to avoid large, interfering signals from the solvent itself.[4][5]
- Sample Preparation: Transfer the solution to an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, or FID) are recorded.
- Data Processing: The FID is converted via Fourier Transform into the final NMR spectrum, which plots signal intensity versus chemical shift.

¹H NMR Spectrum Analysis

The ^1H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The structure $\text{CH}_3(\text{a})\text{-O-CH}_2(\text{b})\text{-CH}_2(\text{c})\text{-OH}(\text{d})$ has four distinct proton environments.

Label	Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment	Causality
a	~3.40	3H	Singlet (s)	O-CH ₃	<p>These protons have no adjacent non-equivalent protons, resulting in a single peak. Its position is downfield due to the adjacent electronegative oxygen.</p>
b	~3.51	2H	Triplet (t)	O-CH ₂ -CH ₂ OH	<p>These protons are adjacent to the 'c' CH₂ group (2 protons). Following the n+1 rule (2+1=3), the signal is split into a triplet.</p>
c	~3.71	2H	Triplet (t)	OCH ₂ -CH ₂ -OH	<p>These protons are adjacent to the 'b' CH₂ group (2 protons), resulting in a triplet</p>

(2+1=3). This signal is further downfield than 'b' due to the direct attachment to the hydroxyl oxygen.

The hydroxyl proton signal is often broad and does not couple with adjacent protons due to rapid chemical exchange with the solvent or trace water. Its chemical shift is highly dependent on solvent, concentration, and temperature.

d	Variable (~2-3)	1H	Singlet (s, broad)	OH
---	-----------------	----	--------------------	----

Note: Chemical shifts are approximate and based on data in CDCl_3 .[\[4\]](#)[\[5\]](#)[\[6\]](#)

^{13}C NMR Spectrum Analysis

The ^{13}C NMR spectrum identifies the number of unique carbon environments in the molecule. **2-Methoxyethanol** has three such environments: $\text{CH}_3\text{-O-CH}_2\text{-CH}_2\text{-OH}$.

Chemical Shift (δ , ppm)	Assignment	Causality
~59.1	O-CH ₃	This is the most upfield signal, corresponding to the methyl carbon.
~61.7	OCH ₂ -CH ₂ -OH	This carbon is directly attached to the hydroxyl group, making it highly deshielded (downfield).
~72.5	O-CH ₂ -CH ₂ OH	This carbon is attached to the ether oxygen, which is also strongly electron-withdrawing, placing its signal significantly downfield.

Note: Chemical shifts are approximate and based on available spectral data.[\[6\]](#)[\[7\]](#)

O-H(d)

13C NMR Assignments	
C(a)	~59.1 ppm
C(b)	~72.5 ppm
C(c)	~61.7 ppm

1H NMR Assignments

H(d) — ~3.71 ppm (t) — -C(c)- — H(c)₂ — — -C(b)- — ~3.51 ppm (t) — H(b)₂ — — -O- — — -C(a)- — ~3.40 ppm (s) — H(a)₃

[Click to download full resolution via product page](#)

Caption: Structural assignments for ^1H and ^{13}C NMR of **2-Methoxyethanol**.

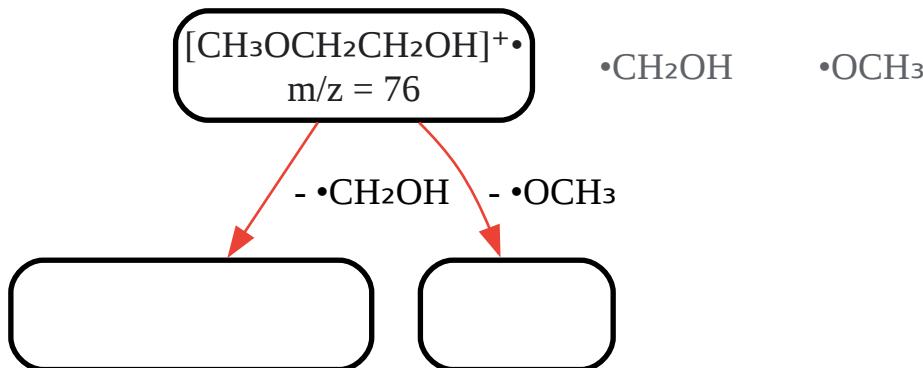
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For volatile compounds like **2-Methoxyethanol**, Electron Ionization (EI) is a common technique.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: A small amount of the liquid sample is injected into the instrument, where it is vaporized in a high-vacuum environment.
- Ionization: The gaseous molecules are bombarded by a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($\text{M}^{+\bullet}$).
- Fragmentation: The molecular ion is energetically unstable and rapidly breaks apart into smaller, more stable charged fragments and neutral radicals.
- Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Interpretation of the 2-Methoxyethanol Mass Spectrum


The mass spectrum reveals the molecular weight and characteristic fragmentation pathways. The molecular formula $\text{C}_3\text{H}_8\text{O}_2$ has a molecular weight of approximately 76.09 g/mol .^[8]

- Molecular Ion ($\text{M}^{+\bullet}$): A peak is observed at $\text{m}/\text{z} = 76$, corresponding to the intact molecular ion.^[8] Its presence, even at low intensity, confirms the molecular weight of the compound.

- Fragmentation Analysis: The fragmentation is dominated by cleavages adjacent to the oxygen atoms (alpha-cleavage), which stabilizes the resulting carbocation.

m/z	Relative Intensity	Proposed Fragment	Formation Pathway
76	Low	$[\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
45	100 (Base Peak)	$[\text{CH}_2=\text{O}^{+\bullet}\text{CH}_3]$	Alpha-cleavage between the two CH_2 groups. This is the most stable fragment and therefore the most abundant.
31	High	$[\text{CH}_2=\text{O}^{+\bullet}\text{H}]$	Loss of a $\bullet\text{CH}_3$ radical from the m/z 45 fragment or cleavage of the C-O bond.
29	Medium	$[\text{CHO}]^+$	Further fragmentation.

Data synthesized from ChemicalBook and NIST Mass Spectrometry Data Center.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of **2-Methoxyethanol** in EI-MS.

Conclusion: A Unified Spectroscopic Identity

The complementary data from IR, NMR, and Mass Spectrometry provide an unambiguous identification of **2-Methoxyethanol**.

- IR confirms the presence of O-H and C-O functional groups and indicates hydrogen bonding.
- NMR elucidates the exact H-C-C-O connectivity, showing the three distinct carbon and four distinct proton environments.
- MS verifies the molecular weight (76 g/mol) and reveals a characteristic fragmentation pattern dominated by the formation of the m/z 45 ion.

Together, these techniques form a robust analytical workflow essential for quality control, reaction monitoring, and metabolic studies involving **2-Methoxyethanol**, ensuring the scientific integrity of research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxyethanol (109-86-4) IR Spectrum [chemicalbook.com]
- 3. Ethanol, 2-methoxy- [webbook.nist.gov]
- 4. 2-Methoxyethanol (109-86-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-メトキシエタノール [dropchem.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Methoxyethanol (109-86-4) 13C NMR [m.chemicalbook.com]
- 8. 2-Methoxyethanol (109-86-4) MS spectrum [chemicalbook.com]
- 9. Ethanol, 2-methoxy- [webbook.nist.gov]
- 10. ez.restek.com [ez.restek.com]

- To cite this document: BenchChem. [spectroscopic data for 2-Methoxyethanol (IR, NMR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7771088#spectroscopic-data-for-2-methoxyethanol-ir-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com